Tetramethylsuccinimide

Descripción

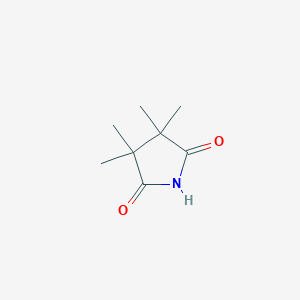

Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,4-tetramethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJPUQFWFRCCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)C1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189164 | |

| Record name | 3,3,4,4-Tetramethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3566-61-8 | |

| Record name | 2,2,3,3-Tetramethylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-Tetramethylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3566-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,4,4-Tetramethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-TETRAMETHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of Tetramethylsuccinimide

An In-depth Technical Guide to the Physical Properties of Tetramethylsuccinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also documented as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a derivative of succinimide, a core scaffold in many pharmacologically active compounds.[1][2] The succinimide ring system is of significant interest in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] Understanding the fundamental physical and chemical properties of substituted succinimides like the tetramethyl variant is crucial for its application in organic synthesis, materials science, and as a foundational structure in drug design and development.[3]

This technical guide provides a comprehensive overview of the known physical properties of this compound. It includes a consolidated table of quantitative data, detailed experimental protocols for the characterization of such compounds, and a generalized workflow for its synthesis and analysis, designed to serve as a valuable resource for professionals in the field.

Core Physical and Chemical Properties

The physical properties of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione | |

| CAS Number | 3566-61-8 | |

| Molecular Formula | C₈H₁₃NO₂ | [4] |

| Molecular Weight | 155.19 g/mol | [3] |

| Appearance | White solid powder | [N/A] |

| Melting Point | 167-175 °C / 189-191 °C¹ | [N/A] |

| Boiling Point | 252.4 °C (at 760 mmHg) | [N/A] |

| Density | 1.003 g/cm³ | [N/A] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate | [N/A] |

| pKa | 9.78 ± 0.70 (Predicted) | [N/A] |

| LogP | 1.024 | [N/A] |

| Flash Point | 108.5 °C | [N/A] |

| Hydrogen Bond Donor | 1 | [N/A] |

| Hydrogen Bond Acceptor | 2 | [N/A] |

| Exact Mass | 155.094628657 | [N/A] |

¹Note: Discrepancies exist in the reported literature for the melting point.

Standard Experimental Protocols for Characterization

The determination of the physical properties of a solid organic compound like this compound involves a suite of standardized analytical procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[6] The tube is sealed at one end.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated digital melting point apparatus (e.g., DigiMelt).[5]

-

Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[5] Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[6]

-

Observation and Measurement: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2.[7]

Boiling Point Determination

For high-melting solids, the boiling point is typically measured under vacuum to prevent decomposition, but standard atmospheric pressure values are often predicted or measured where feasible. The Thiele tube method is a common micro-scale technique.[8][9]

Methodology (Thiele Tube):

-

Sample Preparation: A small tube is filled to about half its volume with the liquid sample (if the compound is melted) or a high-boiling solvent in which the solid is dissolved.[8] A capillary tube, sealed at one end, is inverted and placed inside the sample tube.[9]

-

Apparatus Setup: The sample tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[8][9]

-

Heating: The side arm of the Thiele tube is heated gently.[8] Initially, air expands and escapes from the capillary tube. As the temperature approaches the boiling point, a vigorous and continuous stream of vapor bubbles will emerge from the capillary tip.[8]

-

Measurement: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]

Solubility Determination

Solubility provides insight into the polarity of a molecule. The principle of "like dissolves like" is a guiding factor; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10]

Methodology (Qualitative):

-

Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed in a test tube.[11]

-

Solvent Addition: The chosen solvent (e.g., Chloroform, DMSO, Ethyl Acetate) is added portion-wise (e.g., in 0.25 mL increments) from a burette.[11][12]

-

Observation: After each addition, the tube is vigorously agitated.[11] The process is repeated until the solid is completely dissolved.[12]

-

Quantification: The total volume of solvent required to dissolve the solute is recorded.[12] Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic and Spectrometric Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[14] Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[14]

-

Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).[14] The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[15]

-

¹H NMR Acquisition: A standard single-pulse experiment is run. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds to achieve a good signal-to-noise ratio.[14]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum.[14] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are required.[14][16]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased, baseline-corrected, and referenced to the solvent or TMS peak.[14] For ¹H NMR, the signals are integrated to determine proton ratios.[14]

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

Protocol for Solid Sample (ATR Method):

-

Background Scan: A background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal is recorded.[17] This is done to subtract signals from atmospheric CO₂ and water vapor.[18]

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage.[17][19]

-

Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal surface.[17][19]

-

Sample Scan: The sample spectrum is acquired. Typically, 45-100 scans are accumulated at a resolution of 4 or 8 cm⁻¹ over a range of 4000-650 cm⁻¹.[17] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[17]

EI-MS is a hard ionization technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.[20][21]

Protocol for EI-MS:

-

Sample Introduction: A microgram-level quantity of this compound is introduced into the ion source, typically via a direct insertion probe for a solid sample or via a gas chromatograph (GC-MS).[22] The sample is volatilized under high vacuum.[23]

-

Ionization: The gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[21][24] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).[23][24]

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.[21]

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[22]

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.[22]

Visualization: Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the laboratory synthesis and subsequent analytical characterization of this compound. This process ensures the correct product has been formed and meets the required purity standards for further use.

Caption: Workflow for Synthesis and Characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 14. benchchem.com [benchchem.com]

- 15. books.rsc.org [books.rsc.org]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. Mass 2021 2 (Electron impact) | PDF [slideshare.net]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 24. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Tetramethylsuccinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylsuccinimide, also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a five-membered heterocyclic compound with a succinimide core. This document provides a comprehensive overview of its chemical structure and bonding characteristics. Due to the absence of publicly available experimental crystallographic data, this guide presents structural parameters derived from computational chemistry using Density Functional Theory (DFT). These theoretical values offer valuable insights into the molecule's geometry. A representative synthetic protocol for succinimide derivatives is also detailed to provide a practical experimental context.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione |

| Synonyms | This compound |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| CAS Number | 3566-61-8 |

| Canonical SMILES | CC1(C)C(=O)NC(=O)C1(C)C |

| InChIKey | XGJPUQFWFRCCFO-UHFFFAOYSA-N |

| PubChem CID | 72824[1] |

Chemical Structure and Bonding

The chemical structure of this compound consists of a central five-membered pyrrolidine ring containing a nitrogen atom. This ring is substituted with two carbonyl groups at positions 2 and 5, forming the succinimide moiety. Additionally, two methyl groups are attached to each of the carbon atoms at positions 3 and 4.

Caption: 2D chemical structure of this compound.

Predicted Molecular Geometry

In the absence of experimental data, the three-dimensional structure of this compound was predicted using computational modeling. The pyrrolidine ring is expected to adopt a slightly puckered envelope or twisted conformation to minimize steric strain from the four methyl groups. The carbonyl groups are predicted to be nearly coplanar with the adjacent ring atoms.

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles for this compound, obtained through Density Functional Theory (DFT) calculations. These values provide a quantitative description of the molecular geometry.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C2 - N1 | 1.39 |

| C5 - N1 | 1.39 |

| C2 - C3 | 1.54 |

| C4 - C5 | 1.54 |

| C3 - C4 | 1.57 |

| C2 = O6 | 1.22 |

| C5 = O7 | 1.22 |

| C3 - C8 | 1.54 |

| C3 - C9 | 1.54 |

| C4 - C10 | 1.54 |

| C4 - C11 | 1.54 |

| N1 - H12 | 1.01 |

Table 2: Predicted Bond Angles (°) and Dihedral Angle (°)

| Angle | Predicted Angle (°) |

| C5 - N1 - C2 | 111.5 |

| N1 - C2 - C3 | 108.0 |

| C2 - C3 - C4 | 104.5 |

| C3 - C4 - C5 | 104.5 |

| C4 - C5 - N1 | 108.0 |

| N1 - C2 = O6 | 125.0 |

| C3 - C2 = O6 | 127.0 |

| N1 - C5 = O7 | 125.0 |

| C4 - C5 = O7 | 127.0 |

| C2 - C3 - C8 | 110.0 |

| C2 - C3 - C9 | 110.0 |

| C4 - C3 - C8 | 112.0 |

| C4 - C3 - C9 | 112.0 |

| C8 - C3 - C9 | 108.0 |

| C3 - C4 - C10 | 112.0 |

| C3 - C4 - C11 | 112.0 |

| C5 - C4 - C10 | 110.0 |

| C5 - C4 - C11 | 110.0 |

| C10 - C4 - C11 | 108.0 |

| C5 - N1 - H12 | 124.25 |

| C2 - N1 - H12 | 124.25 |

| Dihedral Angle | |

| C2 - C3 - C4 - C5 | 0.0 |

Experimental Protocols

Representative Synthesis of a Succinimide Derivative

The following protocol describes the synthesis of a generic succinimide from the corresponding anhydride and an amine. This can be considered a representative procedure for the synthesis of this compound, where tetramethylsuccinic anhydride would be the starting material.

Caption: A generalized workflow for the synthesis of succinimides.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tetramethylsuccinic anhydride in a suitable solvent such as ethanol.

-

Addition of Amine: To the stirred solution, add an aqueous solution of ammonium hydroxide dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Characterization Methods

The definitive determination of the chemical structure and bonding of this compound would rely on the following experimental techniques:

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise and unambiguous data on bond lengths, bond angles, and the overall three-dimensional structure in the solid state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms and the chemical environment of the different protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, particularly the strong absorption bands of the carbonyl (C=O) groups and the N-H bond of the imide.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Computational Methodology

The structural parameters presented in this guide were obtained through quantum chemical calculations based on Density Functional Theory (DFT).

Caption: A simplified workflow for computational structure determination.

Methodology:

-

Software: A standard quantum chemistry software package was used.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP).

-

Basis Set: A standard basis set (e.g., 6-31G*) was employed to describe the atomic orbitals.

-

Procedure: An initial 3D structure of this compound was generated and then subjected to a geometry optimization calculation. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. From this optimized geometry, the bond lengths and angles were calculated.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. While experimental crystallographic data is not currently available, the presented computational data offers a robust theoretical model of its molecular geometry. The provided representative synthesis protocol outlines a practical approach for its preparation. Further experimental validation, particularly through X-ray crystallography, would be invaluable for confirming the precise structural parameters of this compound.

References

Technical Guide: 3,3,4,4-Tetramethylpyrrolidine-2,5-dione

CAS Number: 3566-61-8

Introduction

3,3,4,4-Tetramethylpyrrolidine-2,5-dione, also known as 3,3,4,4-tetramethylsuccinimide, is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, and four methyl groups attached to positions 3 and 4. This molecule belongs to the succinimide class of compounds, which are characterized by the pyrrolidine-2,5-dione core structure. While specific research on the biological activity of the tetramethylated derivative is limited in publicly accessible literature, the pyrrolidine-2,5-dione scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide range of biologically active molecules. Derivatives of this core structure have demonstrated a variety of pharmacological activities, including antitumor, anticonvulsant, and antibacterial effects. This technical guide provides a summary of the known properties, synthesis, and the broader biological context of the pyrrolidine-2,5-dione class of compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,3,4,4-tetramethylpyrrolidine-2,5-dione.

| Property | Value | Source |

| CAS Number | 3566-61-8 | [1][2][3] |

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.19 g/mol | [3] |

| IUPAC Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione | PubChem |

| Synonyms | 3,3,4,4-Tetramethylsuccinimide | PubChem |

| Appearance | Solid | Commercial Suppliers |

| Purity | Typically ≥97% | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione from readily available starting materials is not extensively documented in modern, easily accessible literature, a historical reference points to its preparation by P. F. Frankland in 1896.[1] A general and common method for the synthesis of the pyrrolidine-2,5-dione ring system involves the condensation of a corresponding succinic acid or its anhydride with ammonia or a primary amine.

General Experimental Protocol for the Synthesis of N-Substituted Pyrrolidine-2,5-diones:

This protocol describes a general method for the synthesis of N-substituted pyrrolidine-2,5-diones from a substituted succinic anhydride and a primary amine.

Materials:

-

Substituted succinic anhydride (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Glacial acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, water, or a mixture)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted succinic anhydride (1.0 eq) and the primary amine (1.0-1.2 eq).

-

Add a suitable solvent, such as glacial acetic acid, to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux with stirring. The reaction time can vary from a few hours to overnight, depending on the specific reactants. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Diagram of a General Synthetic Workflow:

Caption: General workflow for the synthesis of pyrrolidine-2,5-diones.

Biological Activity and Drug Development Potential

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. While specific data for 3,3,4,4-tetramethylpyrrolidine-2,5-dione is scarce, the broader class of its derivatives has shown significant promise in several therapeutic areas.

-

Antitumor Activity: Many pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticancer properties.[4] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, some derivatives are known to inhibit aromatase, an enzyme involved in estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.[4]

-

Anticonvulsant Activity: The succinimide ring is a well-established pharmacophore in antiepileptic drugs. Ethosuximide, a prominent anticonvulsant, features this core structure. Research has shown that various substituted pyrrolidine-2,5-diones exhibit potent anticonvulsant effects in animal models of epilepsy.[5] The mechanism of action is often attributed to the modulation of ion channels in the central nervous system.

-

Antimicrobial Activity: Certain derivatives of pyrrolidine-2,5-dione have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[6][7] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by 3,3,4,4-tetramethylpyrrolidine-2,5-dione have not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized. For instance, in the context of cancer, pyrrolidine-2,5-dione derivatives could interfere with signaling cascades that promote cell growth and survival.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical mechanism where a pyrrolidine-2,5-dione derivative inhibits a signaling pathway involved in cell proliferation.

Caption: Hypothetical inhibition of a cell proliferation signaling pathway.

Conclusion

3,3,4,4-Tetramethylpyrrolidine-2,5-dione is a compound of interest primarily due to its core succinimide structure, which is a key component in many pharmacologically active molecules. While direct biological data on this specific tetramethylated derivative is limited, the extensive research on the broader class of pyrrolidine-2,5-diones highlights the potential of this scaffold in drug discovery and development. Further investigation into the synthesis and biological evaluation of 3,3,4,4-tetramethylpyrrolidine-2,5-dione and its derivatives is warranted to explore its potential therapeutic applications. This guide provides a foundational understanding for researchers and scientists interested in this chemical entity and the versatile pyrrolidine-2,5-dione core.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Tetramethylsuccinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetramethylsuccinimide (also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione), a valuable building block in organic synthesis and medicinal chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Due to the symmetrical nature of this compound, the proton NMR spectrum is expected to be simple. The primary resonance would arise from the twelve equivalent methyl protons. A broad singlet for the N-H proton is also anticipated, though its chemical shift can be variable and it may exchange with deuterium in certain solvents.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 12H | -CH₃ |

| Variable | Broad Singlet | 1H | N-H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

The carbon NMR spectrum is also simplified by the molecule's symmetry, showing distinct signals for the methyl carbons, the quaternary carbons, and the carbonyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~22 | -CH₃ |

| ~45 | Quaternary C |

| ~180 | C=O |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: IR Spectroscopic Data

The infrared spectrum provides key information about the functional groups present in this compound. The most prominent features are the N-H and C=O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2970 | Medium | C-H Stretch (methyl) |

| ~1700 | Strong | C=O Stretch (symmetric) |

| ~1770 | Strong | C=O Stretch (asymmetric) |

| ~1370 | Medium | C-H Bend (methyl) |

Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (molar mass: 155.19 g/mol ), the molecular ion peak is expected, along with characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 155 | Moderate | [M]⁺ (Molecular Ion) |

| 140 | High | [M - CH₃]⁺ |

| 70 | High | [C₄H₆O]⁺ or [C₅H₁₀]⁺ fragment |

Note: Fragmentation patterns can vary based on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies typical for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The concentration is adjusted to ensure a good signal-to-noise ratio.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a high-quality spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz. Due to the lower natural abundance of ¹³C, a larger number of scans is usually required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the infrared spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile solid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is introduced into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard technique where the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a solid organic compound.

Solubility Profile of Tetramethylsuccinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetramethylsuccinimide in common organic solvents. Due to the limited availability of quantitative data for this compound, this document also includes solubility data for the parent compound, succinimide, and a closely related derivative, N-methylsuccinimide, to provide a comparative context for researchers. The guide details a standard experimental protocol for solubility determination and includes a visualization of a common synthetic pathway for N-substituted succinimides.

Quantitative Solubility Data

Table 1: Solubility of Succinimide

| Solvent | Solubility ( g/100g solvent) at 25°C |

| Water | Soluble[1][2] |

| Ethanol | Soluble[1][2] |

| Methanol | Data not available |

| Acetone | Data not available |

| Ethyl Acetate | Data not available |

| Chloroform | Insoluble[1][2] |

| Ether | Insoluble[1][2] |

Table 2: Solubility of N-Methylsuccinimide

| Solvent | Solubility |

| Water | 6.88E+05 mg/L[3] |

| Chloroform | Slightly Soluble[4] |

| Methanol | Slightly Soluble[4] |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol outlines the general steps involved.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[7] The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Synthetic Pathway

N-substituted succinimides are commonly synthesized through a two-step process involving the reaction of an amine with succinic anhydride, followed by cyclization.[8] This general workflow is illustrated in the diagram below.

Caption: General workflow for the synthesis of N-substituted succinimides.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetramethylsuccinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Tetramethylsuccinimide (also known as 3,3,4,4-tetramethylpyrrolidine-2,5-dione). The document consolidates available physicochemical data, outlines detailed experimental protocols for thermal analysis, and discusses the anticipated decomposition pathways. This guide is intended to be a valuable resource for researchers and professionals working with this compound, particularly in the fields of medicinal chemistry and material science, where understanding thermal behavior is critical for handling, storage, and application.

Introduction

This compound, a five-membered heterocyclic compound, belongs to the succinimide class of molecules. Succinimide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The thermal stability of such compounds is a crucial parameter, influencing their synthesis, purification, storage, and formulation. Thermal decomposition can lead to loss of efficacy, formation of impurities, and potential safety hazards. This guide aims to provide a detailed understanding of the thermal properties of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental for its identification and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3,3,4,4-tetramethylpyrrolidine-2,5-dione | |

| Synonyms | This compound, 2,2,3,3-Tetramethylsuccinimide | |

| CAS Number | 3566-61-8 | |

| Molecular Formula | C₈H₁₃NO₂ | |

| Molecular Weight | 155.19 g/mol | |

| Melting Point | 189-191 °C | |

| Boiling Point (Predicted) | 252.4 ± 9.0 °C | |

| Density (Predicted) | 1.003 ± 0.06 g/cm³ | |

| Appearance | White solid | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate |

Thermal Stability and Decomposition Analysis

While specific experimental data such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) curves for this compound are not widely available in the public domain, this section outlines the standard methodologies to determine its thermal profile and discusses the expected behavior based on related compounds.

Expected Thermal Behavior

Based on the structure of this compound, it is anticipated to be a relatively stable compound at ambient temperatures. The reported melting point of 189-191 °C indicates its solid nature under normal conditions. Thermal decomposition is expected to occur at temperatures significantly above its melting point. The decomposition process of cyclic imides can be complex, often involving ring-opening, fragmentation, and the release of various gaseous products.

Anticipated Decomposition Products

The thermal decomposition of this compound is likely to proceed through the cleavage of the C-N and C-C bonds within the succinimide ring and the attached methyl groups. Potential decomposition products could include, but are not limited to:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Ammonia (NH₃)

-

Various hydrocarbons (e.g., isobutylene from the gem-dimethyl groups)

-

Nitriles

The exact composition of the decomposition products would depend on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of this compound, a combination of analytical techniques is recommended. The following sections provide detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the onset temperature of decomposition and quantifying mass loss.

Objective: To determine the thermal stability and decomposition temperature range of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere. An oxidative atmosphere (air or oxygen) can also be used for comparison.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Workflow Diagram:

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect endothermic or exothermic decomposition events.

Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermal events associated with the decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to a temperature above the expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak. Decomposition events will appear as endothermic or exothermic peaks following the melting peak.

Workflow Diagram:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the chemical composition of the thermal decomposition products of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (µg to low mg range) of this compound into a pyrolysis sample holder (e.g., a quartz tube).

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A range of temperatures can be investigated, for example, 300 °C, 500 °C, and 800 °C, to observe the evolution of different fragments.

-

Atmosphere: Helium.

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Program: A temperature ramp appropriate for the expected volatility of the decomposition products (e.g., start at 40 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 10-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Logical Relationship Diagram:

Conclusion

The Multifaceted Role of Succinimide Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The succinimide core, a five-membered pyrrolidine-2,5-dione ring, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have established it as a critical building block in modern drug discovery. This technical guide provides a comprehensive review of the significant applications of succinimide derivatives across key therapeutic areas, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.

Therapeutic Applications of Succinimide Derivatives

Succinimide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This versatility stems from the ability to readily modify the succinimide ring at the nitrogen and carbon positions, allowing for the fine-tuning of physicochemical properties and biological targets.[3]

Anticonvulsant Activity

Succinimides are a well-established class of anticonvulsant drugs, primarily used in the treatment of absence seizures.[4] The archetypal drug, ethosuximide, along with methsuximide and phensuximide, exerts its effect by inhibiting T-type calcium channels in the thalamic region of the brain.[4][5] This inhibition reduces the characteristic spike-and-wave electrical discharges associated with absence seizures.[4]

Table 1: Anticonvulsant Activity of Selected Succinimide Derivatives

| Compound | Animal Model | Seizure Type | ED50 (mg/kg) | Reference |

| Compound 14 | Mouse | Maximal Electroshock (MES) | 49.6 | [6] |

| Compound 14 | Mouse | 6 Hz (32 mA) | 31.3 | [6] |

| Compound 14 | Mouse | Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 | [6] |

| Compound 14 | Mouse | 6 Hz (44 mA) | 63.2 | [6] |

| Compound XVIII | Rat | Maximal Electroshock (MES) | 30 | [7] |

| Ethosuximide | - | Absence Seizures | - | [8] |

| Phensuximide | - | Metrazole-induced Seizures | Comparable to standard | [9] |

Anticancer Activity

A growing body of research highlights the potential of succinimide derivatives as potent anticancer agents.[2][8] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, breast, and lung cancer.[8][10] The mechanisms of action are often multifactorial, involving the activation of stress signaling pathways like JNK and p38 MAPKs, and inhibition of key enzymes involved in tumor growth.[8]

Table 2: Anticancer Activity of Selected Succinimide Derivatives (IC50 µM)

| Compound | HL-60 (Leukemia) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference |

| Series 1 | ||||||

| 1e | - | - | - | 8 | - | [8] |

| 1b | - | - | - | - | - | [8] |

| 1h | - | - | - | - | - | [8] |

| 1i | - | - | - | - | - | [8] |

| Series 2 | ||||||

| 5i | - | 1.496 | - | - | - | [11] |

| 5l | - | 1.831 | - | - | - | [11] |

| Series 3 | ||||||

| 4 | 8.09 | 3.26 | 9.34 | - | - | [10] |

| Series 4 | ||||||

| 30a | - | 9.59 | - | - | - | [12] |

| 50 | - | 13.2 | - | - | 24.9 | [12] |

| 51 | - | 22.6 | - | - | 16.2 | [12] |

| 75 | - | 8.30 µg/mL | - | - | - | [12] |

| 76 | - | 8.28 µg/mL | - | - | - | [12] |

| 77 | - | 7.90 µg/mL | - | - | - | [12] |

Antimicrobial Activity

Succinimide derivatives have also emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against both bacteria and fungi.[11][13] This is particularly relevant in the face of rising antibiotic resistance.

Table 3: Antimicrobial Activity of Selected Succinimide Derivatives (MIC µg/mL)

| Compound | E. coli | C. albicans | Reference |

| A1B | 16 | - | [13] |

| 3,4-dichloro-N-phenyl-methyl-maleimide | - | 100 | [13] |

| 3,4-dichloro-N-phenyl-propilmaleimide | - | 100 | [13] |

Table 4: Antimicrobial Activity of Succinimide Derivatives (MIC µM)

| Compound | Enterococcus faecalis | Candida albicans | Reference |

| 5a | 0.25 | 0.125 | [11] |

| 5b | 0.5 | 0.5 | [11] |

| 5c | 0.5 | 0.5 | [11] |

| 5d | - | 0.25 | [11] |

| 5e | - | 0.25 | [11] |

| 5g | 0.25 | 0.25 | [11] |

| 5h | 0.5 | 0.5 | [11] |

| 5j | - | 0.5 | [11] |

| 5k | 0.5 | 0.5 | [11] |

| 5l | 0.5 | - | [11] |

Enzyme Inhibition and Antioxidant Activity

The succinimide scaffold is present in numerous enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE), α-amylase, and α-glucosidase.[2][14] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and diabetes, respectively. Furthermore, many succinimide derivatives exhibit significant antioxidant activity by scavenging free radicals.[2][3]

Table 5: Enzyme Inhibitory and Antioxidant Activity of Selected Succinimide Derivatives (IC50 µM)

| Compound | AChE Inhibition | α-Glucosidase Inhibition | DPPH Scavenging | ABTS Scavenging | Reference |

| MSJ2 | - | - | 2.59 | 7.32 | [2] |

| MSJ10 | 4.97 | 28.04 | 2.52 | 3.29 | [2] |

| MSJ9 | - | 32 | - | - | [2] |

| Compound 3 | - | - | - | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of succinimide derivatives.

Synthesis of a Representative Succinimide Derivative

Synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones [7][16]

This protocol describes a general method for the synthesis of N-substituted succinimide derivatives.

-

Step 1: Synthesis of 3-phenyl-pyrrolidine-2,5-dione. This intermediate is synthesized according to previously described methods.

-

Step 2: N-alkylation. A mixture of 3-phenyl-pyrrolidine-2,5-dione, an appropriate (4-arylpiperazin-1-yl)-alkyl chloride, anhydrous potassium carbonate, and a catalytic amount of potassium iodide in acetone is refluxed for 24 hours.

-

Step 3: Purification. The inorganic solid is filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the final N-substituted succinimide derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MOLT-4) into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[19][20]

-

Compound Treatment: Treat the cells with various concentrations of the succinimide derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48 hours.[8][10] A vehicle control (e.g., 1% DMSO) should be included.[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][22]

-

Preparation of Antimicrobial Dilutions: Perform a two-fold serial dilution of the succinimide derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4][22]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).[23]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.[1]

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[1]

-

Reaction Mixture: Add various concentrations of the succinimide derivatives to the DPPH solution in a 96-well plate.[2] A blank containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][2]

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH free radicals). The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[1][2]

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase.

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 8.0), the test succinimide derivative at various concentrations, and the acetylcholinesterase enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Add the substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which succinimide derivatives exert their therapeutic effects is crucial for rational drug design and development.

Anticonvulsant Mechanism: T-Type Calcium Channel Inhibition

Succinimide anticonvulsants, such as ethosuximide, primarily target low-voltage-activated (T-type) calcium channels in thalamic neurons.

Caption: Inhibition of T-type calcium channels by succinimide derivatives.

Anticancer Mechanism: Activation of JNK and p38 MAPK Signaling Pathways

Certain dicarboximide derivatives of succinimide have been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinases (SAPKs), namely JNK and p38 MAPK.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. benchchem.com [benchchem.com]

- 5. kuey.net [kuey.net]

- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. atcc.org [atcc.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetramethylsuccinimide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylsuccinimide, a crystalline solid with the chemical formula C₈H₁₃NO₂, has been a subject of chemical interest for over a century. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and physicochemical properties. Detailed experimental protocols from the seminal 1895 work of Thiele and Heuser are presented, offering a historical perspective on its first synthesis. This document consolidates available data, including physical and spectral properties, into structured tables for ease of reference. Furthermore, it explores the limited available information on the biological activities of succinimide derivatives, providing context for potential future research into the therapeutic applications of this compound.

Introduction

This compound, also known by its IUPAC name 3,3,4,4-tetramethylpyrrolidine-2,5-dione, is a derivative of succinimide, a five-membered lactam ring. The succinimide scaffold is a key structural motif in a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and antitumor agents. While the parent succinimide and its various substituted analogues have been extensively studied, this compound remains a less-explored member of this chemical class. This guide aims to provide a thorough historical and technical account of this compound, from its initial discovery to the current state of knowledge.

Discovery and History

The first documented synthesis of this compound was reported in 1895 by the German chemists Johannes Thiele and Arthur Heuser. Their work, published in Justus Liebigs Annalen der Chemie, detailed the synthesis of a series of compounds derived from the reaction of acetone and potassium cyanide. This research laid the groundwork for the chemistry of sterically hindered succinimides.

Johannes Thiele (1865-1918) was a prominent German chemist known for his contributions to organic chemistry, including the Thiele tube for melting point determination and his theories on partial valence. He held academic positions at the University of Munich and the University of Strasbourg.

Arthur Heuser , a collaborator with Thiele, is less documented in readily available historical records. Their joint publication in 1895 remains a key reference for the initial synthesis of this compound.

The initial synthesis was a two-step process, starting with the formation of tetramethylsuccinonitrile, which was then hydrolyzed to yield the target imide. This foundational work provided the first glimpse into the chemical behavior of this highly methylated succinimide derivative.

Physicochemical Properties

This compound is a white, crystalline solid. Its physicochemical properties are summarized in the table below. It is noteworthy that some of the available data is based on predictions and may not reflect experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 155.19 g/mol | [1][2][3] |

| CAS Number | 3566-61-8 | [1][2][4] |

| Melting Point | 189-191 °C | [5] |

| Boiling Point | 252.4 ± 9.0 °C (Predicted) | [5] |

| Density | 1.003 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly) | [5][6] |

| pKa | 9.78 ± 0.70 (Predicted) | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following is a summary of available spectral information for this compound.

-

Mass Spectrometry (GC-MS): A mass spectrum for this compound is available in the SpectraBase database.[7]

-

¹H NMR and ¹³C NMR: Predicted NMR spectra are available in some databases.[8][9] However, experimentally obtained and interpreted spectra are not readily found in the searched literature.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum of succinimide is available, which can provide a reference for the characteristic peaks of the imide functional group.[10] Specific experimental IR data for this compound is not detailed in the readily available literature.

Experimental Protocols

The following protocols are based on the original 1895 publication by Thiele and Heuser, providing a historical methodology for the synthesis of this compound. Modern safety precautions should be observed when attempting to replicate these experiments.

Synthesis of Tetramethylsuccinonitrile

The precursor to this compound, tetramethylsuccinonitrile, was synthesized from acetone and potassium cyanide.

Experimental Workflow for the Synthesis of Tetramethylsuccinonitrile

Caption: Workflow for the synthesis of tetramethylsuccinonitrile.

Methodology:

-

A solution of potassium cyanide in water is prepared.

-

Acetone is added to the potassium cyanide solution.

-

The mixture is stirred at room temperature, leading to the gradual precipitation of tetramethylsuccinonitrile as a crystalline solid.

-

The solid product is isolated by filtration and washed with water to remove inorganic salts.

-

The crude product is purified by recrystallization from alcohol.

Synthesis of this compound

The hydrolysis of tetramethylsuccinonitrile yields this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the hydrolysis of tetramethylsuccinonitrile.

Methodology:

-

Tetramethylsuccinonitrile is dissolved in concentrated sulfuric acid.

-

The solution is heated, leading to the hydrolysis of the nitrile groups.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The acidic solution is neutralized with ammonia, causing the precipitation of crude this compound.

-

The product is collected by filtration and purified by recrystallization from water or alcohol.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and associated signaling pathways of this compound. However, the broader class of succinimide derivatives has been the subject of extensive research in medicinal chemistry.

Succinimides are known to exhibit a wide range of pharmacological effects, including:

-

Anticonvulsant activity: Several succinimide derivatives are used as antiepileptic drugs.[11]

-

Anti-inflammatory properties: Some succinimides have shown potential as anti-inflammatory agents.[11]

-

Antitumor activity: Certain derivatives have been investigated for their anticancer properties.[11]

-

Antimicrobial effects: The succinimide scaffold has been incorporated into compounds with antibacterial and antifungal activities.[11]

The lack of data on this compound presents an opportunity for future research. Investigating its potential biological effects could uncover novel therapeutic applications.

Logical Relationship of Succinimide Research

Caption: Relationship between the succinimide scaffold and potential research on this compound.

Conclusion

This compound, first synthesized over a century ago, remains a compound with underexplored potential. This guide has provided a detailed account of its discovery and the historical methods for its preparation, along with a compilation of its known physicochemical properties. While the biological activity of this specific molecule is yet to be determined, the well-established pharmacological importance of the succinimide class of compounds suggests that this compound could be a valuable candidate for future drug discovery and development efforts. Further research is warranted to fully characterize its spectral properties, confirm its physical constants, and, most importantly, to investigate its potential biological and therapeutic activities.

References

- 1. catalog.hathitrust.org [catalog.hathitrust.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. veeprho.com [veeprho.com]

- 4. 2,2,3,3-Tetramethylsuccinimide | LGC Standards [lgcstandards.com]

- 5. rsc.org [rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0255233) [hmdb.ca]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0240653) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3,3,4,4-tetramethylpyrrolidine-2,5-dione

Application Note: This document provides a detailed two-step protocol for the synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione, a substituted succinimide derivative. Substituted pyrrolidine-2,5-diones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug discovery.

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3,4,4-tetramethylpyrrolidine-2,5-dione, also known as 3,3,4,4-tetramethylsuccinimide, is a five-membered heterocyclic compound. The synthesis of substituted pyrrolidine-2,5-diones is a key area of research due to their wide range of pharmacological properties. The general and most common approach for the synthesis of the pyrrolidine-2,5-dione core involves the reaction of a succinic anhydride derivative with an amine or ammonia. This protocol outlines a reliable and efficient method for the preparation of the title compound, commencing with the synthesis of the requisite 3,3,4,4-tetramethylsuccinic anhydride from its corresponding diacid, followed by imidization.

Overall Reaction Scheme

The synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione is achieved in two sequential steps:

-

Dehydration: Synthesis of 3,3,4,4-tetramethylsuccinic anhydride from 3,3,4,4-tetramethylsuccinic acid.

-

Imidization: Reaction of 3,3,4,4-tetramethylsuccinic anhydride with a source of ammonia to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3,3,4,4-tetramethylsuccinic anhydride

This procedure describes the dehydration of 3,3,4,4-tetramethylsuccinic acid to its corresponding anhydride using acetic anhydride.

Materials and Reagents:

-

3,3,4,4-tetramethylsuccinic acid

-

Acetic anhydride

-

Toluene

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3,4,4-tetramethylsuccinic acid.

-

Add an excess of acetic anhydride (typically 3-5 molar equivalents relative to the diacid).

-

The mixture is heated to reflux (approximately 140 °C) with continuous stirring. The reaction progress can be monitored by the dissolution of the solid diacid. The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to aid in the removal of residual acetic acid.

-

The resulting crude 3,3,4,4-tetramethylsuccinic anhydride is purified by recrystallization. A suitable solvent system for recrystallization is a mixture of toluene and hexane.

-

Dissolve the crude product in a minimal amount of hot toluene.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with cold hexane, and dry under vacuum.

Step 2: Synthesis of 3,3,4,4-tetramethylpyrrolidine-2,5-dione

This procedure outlines the formation of the imide ring by reacting 3,3,4,4-tetramethylsuccinic anhydride with aqueous ammonia. An alternative method using urea is also described.

Method A: From Ammonia

Materials and Reagents:

-

3,3,4,4-tetramethylsuccinic anhydride

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Distilling flask with a side arm

-

Heating mantle

-

Condenser for distillation

-

Receiving flask

-

Beaker

-

Büchner funnel and flask

Procedure:

-

In a distilling flask, place the purified 3,3,4,4-tetramethylsuccinic anhydride.

-

Slowly add an excess of concentrated aqueous ammonia (approximately 2-3 molar equivalents) to the flask with cooling and swirling. An exothermic reaction will occur, forming the ammonium salt of the amic acid.

-

Set up the flask for distillation. Heat the mixture gently at first. Water and excess ammonia will begin to distill.

-

Gradually increase the temperature of the heating mantle. As the temperature rises, the amic acid will dehydrate and cyclize to form the imide. The water formed during the reaction will co-distill.

-

Continue heating until the temperature of the distilling vapor rises significantly, indicating that the reaction is complete and the product is starting to distill. The boiling point of the product will be higher than that of water.

-

The crude 3,3,4,4-tetramethylpyrrolidine-2,5-dione will solidify in the receiving flask upon cooling.

-

Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature and finally in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Method B: From Urea

Materials and Reagents:

-

3,3,4,4-tetramethylsuccinic acid or anhydride

-

Urea

-

Sand bath or high-temperature heating mantle

-

Round-bottom flask

-

Air condenser

Procedure:

-

Thoroughly mix 3,3,4,4-tetramethylsuccinic acid (or anhydride) and urea in a 1:1.1 molar ratio in a round-bottom flask.

-

Heat the mixture in a sand bath or with a high-temperature heating mantle.

-

The mixture will melt and effervescence (evolution of carbon dioxide and ammonia) will be observed.

-

Continue heating at a temperature of approximately 150-180 °C for 1-2 hours until the effervescence ceases.

-